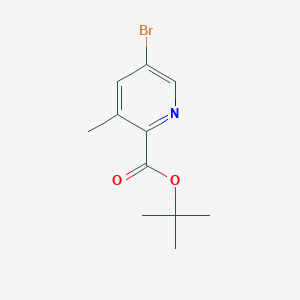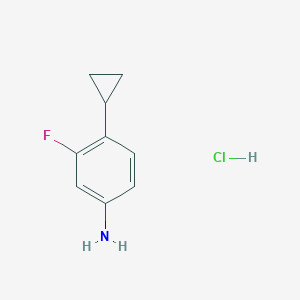
(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride
Overview
Description
(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride is a chiral compound with significant applications in various fields of science and industry. It is known for its role as an intermediate in the synthesis of pharmaceutical agents and its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride typically involves the enantioselective reduction of 1-(4-fluorophenyl)ethanone. This reduction can be catalyzed by biocatalysts such as Petroselinum crispum cells, which exhibit high reductase activity. The reaction is carried out in an aqueous medium at a temperature of 23–27°C, leading to the formation of (S)-2-Amino-2-(4-fluorophenyl)ethanol with a yield of 46% and an enantiomeric excess of 90% after 48 hours .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the conditions for biotransformation. This includes the use of exogenous reducing agents such as ethanol, isopropanol, or glucose to enhance the yield and optical purity of the product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions include various derivatives of (S)-2-Amino-2-(4-fluorophenyl)ethanol, such as ketones, aldehydes, alcohols, and substituted amines.
Scientific Research Applications
(S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of chiral compounds and pharmaceutical agents.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. For example, as an antagonist of the CCR5 chemokine receptor, it inhibits the receptor’s activity, thereby preventing HIV from entering and infecting cells . The compound’s effects on other molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-2-Amino-2-(4-fluorophenyl)ethanol hydrochloride include:
- ®-2-Amino-2-(4-fluorophenyl)ethanol
- 1-(4-Fluorophenyl)ethanone
- 4-Fluoroisobutyrfentanyl
Uniqueness
What sets this compound apart from similar compounds is its specific chiral configuration, which imparts unique biological activities and pharmacological properties. Its enantioselective synthesis and high optical purity make it a valuable intermediate in the production of chiral drugs and other specialized chemical products .
Properties
IUPAC Name |
(2S)-2-amino-2-(4-fluorophenyl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDUGHEJDMDUTSI-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70736243 | |
| Record name | (2S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269773-21-8 | |
| Record name | (2S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70736243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


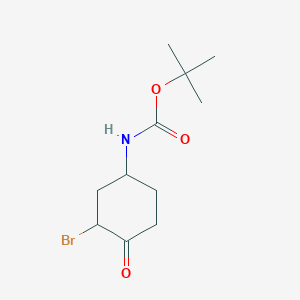
![2-Bromobenzo[d]thiazole-5-carbonitrile](/img/structure/B1376232.png)


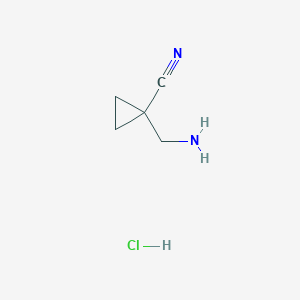
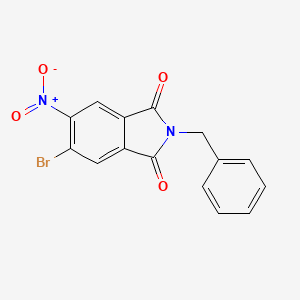
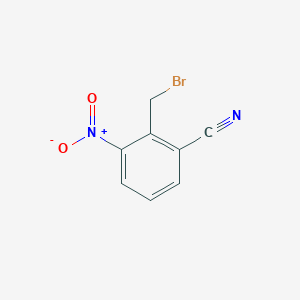
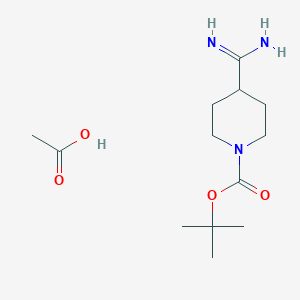
![6-Bromo-7-methyl-2H-1,2,3-triazolo[4,5-B]pyridine](/img/structure/B1376243.png)
